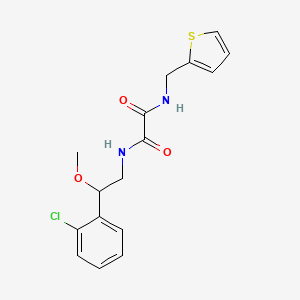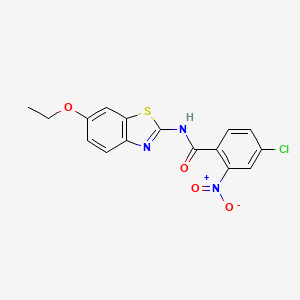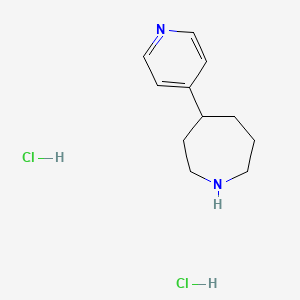
N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a triazole, a piperidine, and a carboxamide. These groups are common in many pharmaceuticals and could potentially contribute to biological activity .
Molecular Structure Analysis
The molecular structure of the compound is likely to be complex due to the presence of multiple rings and functional groups. The exact structure would depend on factors like the stereochemistry of the compound and the conformation of the piperidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on factors like its exact structure and stereochemistry. For example, the presence of the amide group could make the compound polar and potentially soluble in water .Aplicaciones Científicas De Investigación
Antimicrobial Activity
- Research has shown that certain derivatives of 1,2,4-triazol-3-one exhibit antimicrobial activity, which could be relevant for the compound (Fandaklı et al., 2012).
Biological Activities in Hybrid Molecules
- Hybrid molecules containing triazole derivatives have been found to exhibit antimicrobial, antilipase, and antiurease activities, which suggests a potential for diverse biological applications (Başoğlu et al., 2013).
Inhibitors of Soluble Epoxide Hydrolase
- Triazine derivatives have been identified as inhibitors of soluble epoxide hydrolase, an enzyme implicated in various physiological processes. This suggests potential applications in disease models (Thalji et al., 2013).
Synthesis and Transformations for Drug Development
- The synthesis and transformations of triazole derivatives can be leveraged for developing new pharmaceuticals, including potential antituberculosis agents (Jeankumar et al., 2013).
Antimicrobial Agents
- Triazole derivatives have been synthesized and evaluated as antimicrobial agents against various bacterial and fungal strains (Jadhav et al., 2017).
Anti-Cancer Activity
- Some triazole derivatives have shown potential as EGFR inhibitors, which could be significant in cancer treatment (Karayel, 2021).
Potential as Radiotracers
- Certain thiophene derivatives, similar in structure, have been studied for use as radiotracers, potentially useful in diagnostic imaging (Kuhnast et al., 2006).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[1-[1-(4-ethylphenyl)triazole-4-carbonyl]piperidin-4-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S/c1-2-15-5-7-17(8-6-15)26-14-18(23-24-26)21(28)25-11-9-16(10-12-25)22-20(27)19-4-3-13-29-19/h3-8,13-14,16H,2,9-12H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTVEDPHNWASTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-chlorophenoxy)-2-methylpropanoate](/img/structure/B2799007.png)

![2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-6-fluorobenzamide](/img/structure/B2799009.png)
![(1-Butyl-3-methyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-acetic acid](/img/structure/B2799012.png)


![5-tert-butyl 7-methyl 1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5,7(4H)-dicarboxylate](/img/structure/B2799017.png)
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2799018.png)




![2-[cyano(4-fluoro-3-nitrophenyl)amino]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2799028.png)
